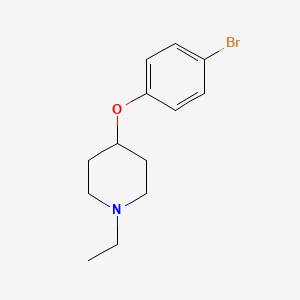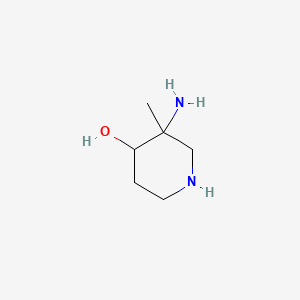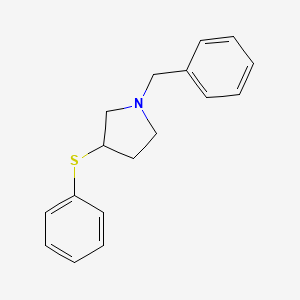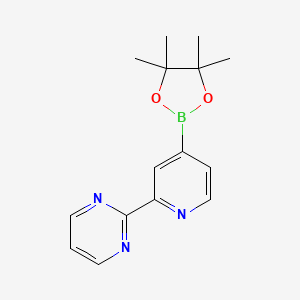
4-(4-Bromophenoxy)-1-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenoxy)-1-ethylpiperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenoxy group attached to an ethylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-ethylpiperidine typically involves the reaction of 4-bromophenol with 1-ethylpiperidine. The process can be carried out using different methods, including:
-
Nucleophilic Substitution Reaction: : This method involves the reaction of 4-bromophenol with 1-ethylpiperidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction .
-
Metal-Catalyzed Cross-Coupling Reaction: : Another approach involves the use of metal catalysts such as palladium or copper to facilitate the coupling of 4-bromophenol with 1-ethylpiperidine. This method can provide higher yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to improved efficiency and scalability. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromophenoxy)-1-ethylpiperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Reduced derivatives with hydroxyl or alkyl groups
Substitution: Substituted products with various functional groups depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(4-Bromophenoxy)-1-ethylpiperidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenoxy)-1-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenol: A simpler compound with a bromophenoxy group but lacking the piperidine moiety.
1-Ethylpiperidine: A piperidine derivative without the bromophenoxy group.
4-(4-Bromophenoxy)benzaldehyde: A compound with a similar bromophenoxy group but different functional groups attached.
Uniqueness
4-(4-Bromophenoxy)-1-ethylpiperidine is unique due to the combination of the bromophenoxy group and the ethylpiperidine moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its significance .
Propiedades
Fórmula molecular |
C13H18BrNO |
|---|---|
Peso molecular |
284.19 g/mol |
Nombre IUPAC |
4-(4-bromophenoxy)-1-ethylpiperidine |
InChI |
InChI=1S/C13H18BrNO/c1-2-15-9-7-13(8-10-15)16-12-5-3-11(14)4-6-12/h3-6,13H,2,7-10H2,1H3 |
Clave InChI |
GWNZKTVYYUHBAD-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)OC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)



![7-Amino-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione;hydrochloride](/img/structure/B14779140.png)



